molecular formula C13H14N2O4 B254803 MFCD06763246

MFCD06763246

Cat. No.: B254803
M. Wt: 262.26 g/mol
InChI Key: AKYPTPWCFSTNSG-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06763246 is an organic compound characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, an amino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06763246 can be achieved through several synthetic routes. One common method involves the condensation of 4-acetylaminophenylamine with 3-methyl-4-oxobut-2-enoic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butenoic acid moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

MFCD06763246 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD06763246 involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and exerting its effects.

Comparison with Similar Compounds

    (2Z)-4-{[4-(aminophenyl]amino}-3-methyl-4-oxobut-2-enoic acid: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.

    MFCD06763246 methyl ester: The esterified version of the compound, which may have different solubility and stability properties.

Uniqueness: The presence of the acetylamino group in this compound imparts unique chemical and biological properties, distinguishing it from similar compounds. This functional group enhances its ability to form specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(Z)-4-(4-acetamidoanilino)-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H14N2O4/c1-8(7-12(17)18)13(19)15-11-5-3-10(4-6-11)14-9(2)16/h3-7H,1-2H3,(H,14,16)(H,15,19)(H,17,18)/b8-7-

InChI Key

AKYPTPWCFSTNSG-FPLPWBNLSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)NC(=O)C

SMILES

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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